1,1,1-Trimethoxy-2-methylpropane

描述

Historical Context and Evolution of Orthoester Research

The first synthesis of orthoesters was reported in 1854 by Williamson and Kay, who produced them through the nucleophilic substitution reaction of chloroform (B151607) with alkoxides. nih.gov Another significant early method for orthoester synthesis is the Pinner reaction, which involves the reaction of nitriles with alcohols in the presence of a strong acid. wikipedia.orghandwiki.orgnih.gov

Initially, research on orthoesters was primarily focused on their synthesis and basic reactivity. However, over the 20th century, their utility as protecting groups for hydroxyl functionalities, particularly in the complex field of carbohydrate chemistry, became a major area of investigation. numberanalytics.com This application is crucial for controlling the stereochemistry of glycosylation reactions. numberanalytics.com

More recently, the field has expanded to explore the dynamic covalent chemistry of orthoesters. nih.govacs.org This has led to the development of stimuli-responsive and degradable materials, such as supramolecular hosts, by taking advantage of the reversible nature of orthoester formation under specific conditions. nih.govacs.org The development of poly(ortho esters) for applications like bioerodible drug delivery systems is another significant milestone, with several generations of these polymers being developed since the latter half of the 20th century. nih.gov

Positioning of 1,1,1-Trimethoxy-2-methylpropane within the Orthoester Family

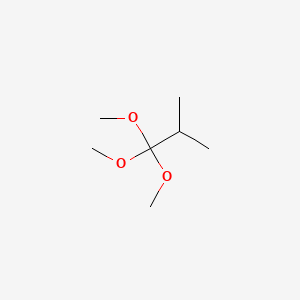

This compound, also known as trimethyl orthoisobutyrate, is an acyclic orthoester. Its chemical formula is C₇H₁₆O₃. ontosight.ai It is a clear, colorless liquid with a characteristic odor. ontosight.ai As an orthoester, it shares the characteristic functional group of a central carbon atom bonded to three methoxy (B1213986) groups and an isobutyl group.

This compound serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. ontosight.ai Its structure makes it a useful building block for creating more complex molecules. ontosight.ai

Research Gaps and Future Directions in Orthoester Chemistry Relevant to this compound

While orthoester chemistry is a well-established field, there are still areas for further exploration, particularly concerning specific compounds like this compound.

Research Gaps:

Detailed Mechanistic Studies: While the general mechanisms of orthoester reactions are known, detailed kinetic and mechanistic studies specific to this compound under various conditions are not extensively documented in publicly available literature.

Polymerization and Material Science Applications: The potential of this compound as a monomer or cross-linking agent in the synthesis of novel poly(ortho esters) with specific properties remains an area for investigation.

Asymmetric Synthesis: The development of catalytic, asymmetric reactions utilizing this compound as a chiral building block or reagent could open new avenues in stereoselective synthesis.

Future Directions:

Green Chemistry Approaches: Future research will likely focus on developing more environmentally friendly synthesis methods for this compound and its derivatives, potentially utilizing greener catalysts and solvent-free conditions. rsc.org

Advanced Materials: The exploration of this compound in the creation of advanced materials, such as responsive polymers and functional coatings, is a promising direction.

Bioconjugation and Drug Delivery: Investigating the use of this compound in bioconjugation techniques and for the development of targeted drug delivery systems could be a significant area of future research. numberanalytics.com The pH-sensitive nature of the orthoester linkage is particularly relevant for creating systems that release their payload in specific biological environments. nih.govacs.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | ontosight.ai |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 124.8 °C at 760 mmHg | |

| Density | 0.93 g/cm³ | |

| Purity | >98.0% (GC) | |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Trimethyl orthoisobutyrate, Orthoisobutyric acid trimethyl ester | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trimethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(2)7(8-3,9-4)10-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLARIMANCDMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967139 | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52698-46-1, 66226-66-2 | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52698-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052698461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066226662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E32PTH6Z4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,1 Trimethoxy 2 Methylpropane

Catalytic Approaches in 1,1,1-Trimethoxy-2-methylpropane Synthesis

The use of catalysts is crucial in modern organic synthesis for improving reaction efficiency and sustainability. In the context of orthoester synthesis, both homogeneous and heterogeneous catalysts have been investigated.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity due to the well-defined nature of the catalytic species. matthey.com In the synthesis of orthoesters, acid catalysts are commonly employed. Brønsted acids, such as sulfuric acid and hydrochloric acid, are effective but can be corrosive and difficult to separate from the reaction mixture. rsc.org

Research into homogeneous catalysis for orthoester synthesis has explored various catalytic systems. For instance, the gas-phase elimination kinetics of trimethyl orthobutyrate have been studied, revealing that the reaction is homogeneous and unimolecular, proceeding through a polar concerted four-membered cyclic transition state. researchgate.net While this study focuses on decomposition, the mechanistic insights are valuable for understanding the reverse reaction, the synthesis of the orthoester. The development of novel homochiral trialkanolamine ligands for enantioselective catalysis represents a significant advancement in the field, although its direct application to this compound synthesis is yet to be extensively reported. iupac.org

The following table provides a summary of the reactants and conditions for the synthesis of orthoesters, which can be conceptually applied to this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Isobutyronitrile (B166230) | Methanol (B129727) | Hydrogen Chloride | This compound |

| Isobutyryl Chloride | Sodium Methoxide | Anhydrous conditions | This compound |

| 2-Methylpropane-1,3-diol | Methanol | Acid Catalyst (e.g., H₂SO₄) | This compound ontosight.ai |

Advanced Synthetic Strategies and Innovations

Catalytic Approaches in this compound Synthesis

Heterogeneous Catalysis

The synthesis of orthoesters, including this compound, can be effectively achieved using heterogeneous catalysts, which exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers significant advantages, primarily the ease of separating the catalyst from the reaction mixture, which allows for catalyst recycling and a purer product with simplified workup procedures. youtube.com

Research into related orthoester syntheses highlights several effective heterogeneous catalytic systems. For instance, silica-supported boron trifluoride (BF3–SiO2) has been successfully employed as a green, reusable catalyst for the one-pot, three-component synthesis of 4(3H)-quinazolinones from anthranilic acid and orthoesters under solvent-free conditions. rsc.org Another example involves the use of germanium chloride dispersed on silica (B1680970) gel for the high-yield preparation of cyclic orthoesters from diols. researchgate.net Furthermore, palladium on carbon (Pd/C) has been shown to catalyze the methoxylation of cyclic acetals to form orthoesters, utilizing atmospheric oxygen as a green oxidant. rsc.org These examples demonstrate the potential for developing robust, recyclable solid-acid catalysts for the production of this compound.

Table 1: Examples of Heterogeneous Catalysis in Orthoester Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages |

| Silica-supported Boron Trifluoride (BF3–SiO2) | Anthranilic acid, orthoesters, primary amines | 4(3H)-quinazolinones | Green, reusable, solvent-free conditions, high yields (84–96%) rsc.org |

| Germanium Chloride on Silica Gel | Diols | Cyclic Orthoesters | Simple, high yields researchgate.net |

| Palladium on Carbon (Pd/C) | Cyclic acetals, methanol | Orthoesters | Uses atmospheric oxygen as a green oxidant rsc.org |

Organocatalysis

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. In the context of orthoester synthesis, this typically involves Brønsted or Lewis acids. While traditional synthesis often relies on strong mineral acids like sulfuric acid ontosight.ai, contemporary methods explore milder and more selective organocatalysts.

Brønsted acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) and triflic acid (TfOH) have been utilized in reactions involving orthoesters. rsc.orgnih.gov For example, PPTS can catalyze the reaction of glycerol (B35011) with trimethyl orthoformate to form a cyclic orthoester at room temperature. rsc.org Acidic ionic liquids, such as 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium triflate, have also proven effective in catalyzing orthoester-based syntheses, demonstrating the versatility of organocatalysts in these transformations. semanticscholar.org These catalysts can offer benefits such as high efficiency, mild reaction conditions, and compatibility with a range of functional groups, making them attractive alternatives to metal-based catalysts or harsh mineral acids for the synthesis of this compound.

Stereoselective Synthesis of Related Chiral Orthoesters

The creation of chiral molecules, which are non-superimposable on their mirror images, is a central goal in modern chemistry, particularly for pharmaceutical applications. ethz.ch While this compound itself is not chiral, the methodologies for synthesizing structurally related chiral orthoesters are highly relevant. The primary challenge lies in controlling the three-dimensional arrangement of atoms at the stereocenter.

A prominent strategy for achieving stereoselectivity is the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chmdpi.com A notable example is the stereoselective synthesis of chiral α-SCF3-β-ketoesters, which involves the use of an inexpensive and readily available chiral diamine, trans-1,2-diaminocyclohexane. This auxiliary is used to form an enantiopure enamine, which then reacts to create a new stereocenter with high enantioselectivity (up to 91% ee). mdpi.com

Reaction conditions can also play a crucial role in determining the stereochemical outcome. In a study involving the reaction of chiral N-protected phenylglycine hydrazides with orthoesters, the choice of solvent was found to be critical. semanticscholar.org When the reaction was conducted in a nonpolar solvent like benzene, the chiral product was obtained. semanticscholar.org However, using the orthoester itself as the solvent medium led to a racemic (non-chiral) product mixture. semanticscholar.org This highlights the subtle but powerful influence that the reaction environment can have on stereocontrol in orthoester chemistry.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include the use of solvent-free conditions and maximizing atom economy.

Solvent-Free Reactions

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. rsc.org Several highly efficient, solvent-free methods for synthesizing orthoesters have been developed.

One of the most effective methods is the direct reaction of an alcohol with a ketene (B1206846) acetal (B89532). organic-chemistry.orgorganic-chemistry.org This reaction proceeds rapidly at room temperature without the need for any catalyst, producing mixed orthoesters in quantitative yield. organic-chemistry.org The protocol is exceptionally simple: the alcohol is mixed with an excess of ketene dimethyl acetal, and the excess reagent is removed under vacuum to yield the pure product, eliminating the need for solvents or chromatographic purification. organic-chemistry.org Other solvent-free approaches include one-pot, multi-component condensation reactions, which can be performed at elevated temperatures to achieve high yields. rsc.org

Table 2: Solvent-Free Methodologies for Orthoester Synthesis

| Method | Reactants | Conditions | Key Advantages |

| Ketene Acetal Addition | Alcohols, Ketene Dimethyl Acetal | Room temperature, catalyst-free | Quantitative yield, no purification needed, broad substrate scope organic-chemistry.orgorganic-chemistry.org |

| Three-Component Condensation | Naphthols, Triethyl Orthoformate, Heteroaryl Amines | 80 °C, formic acid catalyst | High yields (79–90%), one-pot synthesis rsc.org |

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comwikipedia.org A higher atom economy signifies less waste. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Different synthetic routes to this compound exhibit vastly different atom economies.

Pinner Reaction: A traditional method for orthoester synthesis involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride. wikipedia.org

Reaction: C₄H₇N (Isobutyronitrile) + 3 CH₃OH (Methanol) + HCl → [C₈H₁₈NO₃]⁺Cl⁻ → C₇H₁₆O₃ (Product) + NH₄Cl (Byproduct)

This reaction generates ammonium (B1175870) chloride as a significant byproduct, resulting in a lower atom economy.

Ketene Acetal-type Addition: A greener alternative would be a hypothetical addition reaction. For instance, the reaction of methanol with methyl isobutyrate under conditions that would lead to the orthoester via an addition mechanism would be highly atom-economical. The reaction of an alcohol with a ketene acetal is a prime example of a 100% atom-economical reaction, as all atoms from the reactants are incorporated into the single product. organic-chemistry.orgskpharmteco.com

By prioritizing addition reactions over substitution or elimination reactions, chemists can design synthetic pathways that generate minimal waste, aligning with the core tenets of green chemistry. wikipedia.org

Optimization of Reaction Conditions and Yield

Maximizing the yield of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, reactants, temperature, and solvent.

The choice of catalyst is critical. Studies on related orthoester exchanges have compared various Brønsted and Lewis acids, finding that Brønsted acidic ionic liquids can be highly efficient. rsc.org The steric bulk of the reactants can also significantly impact the reaction; for example, using a very bulky orthoformate was found to inhibit a rearrangement reaction, indicating that steric hindrance must be considered. rsc.org

Table 3: Influence of Reaction Conditions on Orthoester Synthesis

| Parameter | Condition | Effect on Reaction |

| Catalyst | Brønsted vs. Lewis Acid | Efficiency varies; acidic ionic liquids can be highly effective rsc.org |

| Reactants | Steric Hindrance | Increased bulkiness of reactants can inhibit or prevent the reaction rsc.org |

| Solvent | Solvent-Free vs. Solvent | Solvent-free conditions can lead to quantitative yields and simpler purification organic-chemistry.org |

| Stereochemistry | Polar vs. Nonpolar Solvent | Can determine whether the product is chiral or racemic semanticscholar.org |

Temperature and Pressure Effects

The synthesis of this compound via the Pinner reaction is a temperature-sensitive, two-step process. The initial step involves the formation of an imidate hydrochloride intermediate by reacting isobutyronitrile with methanol in the presence of an acid catalyst. This exothermic reaction is typically conducted at a low temperature, around 5 °C, to control the reaction rate and ensure the stability of the intermediate.

Following the formation of the imidate salt, the second step, methanolysis, is carried out at a moderately elevated temperature, generally in the range of 25–65 °C. This temperature increase provides the necessary activation energy for the conversion of the imidate to the final orthoester product. An analogous synthesis for trimethyl orthoformate specifies a salification step at 5-30 °C, followed by an alcoholysis reaction at 40-45 °C, highlighting a similar temperature-dependent, two-stage process. unive.itgoogle.com

While specific pressure conditions for the synthesis of this compound are not extensively detailed in the available literature, the reactions are generally performed at atmospheric pressure. However, studies on the gas-phase elimination kinetics of related orthoesters, such as trimethyl orthobutyrate, have been conducted at pressures ranging from 50 to 130 Torr, indicating that these compounds are stable under reduced pressure conditions which are often employed during purification. researchgate.net

Stoichiometric Ratios of Reactants

The stoichiometry of the reactants plays a critical role in maximizing the yield and purity of this compound. In the Pinner reaction, a moderate excess of methanol is typically used. This excess serves a dual purpose: it acts as a reactant and as a solvent for the reaction, driving the equilibrium towards the formation of the desired orthoester.

For the synthesis of related trimethyl orthoesters, specific molar ratios have been documented. For instance, in the preparation of trimethyl orthoformate from hydrogen cyanide and methanol, the molar quantity of methanol used in the initial salification step is between 0.95 to 1.1 times that of the hydrocyanic acid. In the subsequent alcoholysis step, the molar quantity of methanol is significantly higher, ranging from 1.92 to 2.05 times that of the hydrocyanic acid. google.com This suggests that a substantial excess of the alcohol reactant in the second stage is beneficial for achieving high conversion to the orthoester.

Reaction Time and Kinetics

The duration of the synthesis of this compound is intrinsically linked to the reaction kinetics, which are influenced by temperature and catalyst presence. The Pinner reaction for trimethyl orthoesters has been described with the initial imidate formation step being relatively rapid, while the subsequent methanolysis to the orthoester can take several hours to reach completion. unive.it For a related synthesis, a heat preservation reaction time of 5 hours was reported for the alcoholysis step. google.com

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound from the reaction mixture. The initial step typically involves the removal of solid byproducts, such as ammonium chloride in the case of the Pinner reaction, through filtration.

The resulting filtrate, containing the crude orthoester, is then subjected to further purification. A common approach involves an alkali treatment to neutralize any remaining acidic catalyst, followed by a potential treatment with an ion exchange resin to remove any ionic impurities. google.com

The final and most critical step in obtaining a high-purity product is fractional distillation, often performed under reduced pressure (vacuum). mdpi.com Vacuum distillation is preferred as it allows for the distillation of the compound at a lower temperature, which is crucial for preventing thermal decomposition of the orthoester. The boiling point of this compound is approximately 134-136 °C at atmospheric pressure. avantorsciences.com By reducing the pressure, this boiling point can be significantly lowered, enabling a safer and more efficient purification. The final product is a clear, colorless liquid. sigmaaldrich.com

Table of Reaction Parameters and Purification Methods

| Parameter | Value/Method | Source |

|---|---|---|

| Synthesis Method | Pinner Reaction | unive.it |

| Step 1 Temperature | ~5 °C | unive.it |

| Step 2 Temperature | 25–65 °C | unive.it |

| Reactant Stoichiometry | Moderate excess of methanol | unive.it |

| Purification Step 1 | Filtration of solid byproducts | google.com |

| Purification Step 2 | Alkali treatment, Ion exchange | google.com |

| Purification Step 3 | Fractional distillation under vacuum | mdpi.com |

Reaction Mechanisms and Kinetics of 1,1,1 Trimethoxy 2 Methylpropane

Hydrolysis Reactions of 1,1,1-Trimethoxy-2-methylpropane

Orthoesters, such as this compound, readily undergo hydrolysis in the presence of mild aqueous acid to produce an ester and alcohol. wikipedia.org

Acid-Catalyzed Hydrolysis Mechanism

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a multi-stage process. cdnsciencepub.com While the specific mechanism for this compound is not uniquely detailed in the literature, it follows the general pathway established for acyclic orthoesters.

The mechanism proceeds through the following key stages:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of a methoxy (B1213986) group by a hydronium ion (H₃O⁺), which is the active catalyst in acidic aqueous solutions. libretexts.orgchemguide.co.uk This makes the methoxy group a better leaving group (methanol).

Formation of a Dialkoxycarbocation: The protonated orthoester eliminates a molecule of methanol (B129727) to form a resonance-stabilized dialkoxycarbocation (an oxocarbenium ion). cdnsciencepub.com This step is typically the slow, rate-determining step for simple acyclic orthoesters. cdnsciencepub.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. libretexts.org

Formation of a Hemiorthoester Intermediate: The addition of water leads to a protonated hemiorthoester intermediate. A subsequent deprotonation step, typically by a water molecule, yields a neutral hemiorthoester. cdnsciencepub.com

Decomposition of the Hemiorthoester: The hemiorthoester is itself unstable in acidic solution. One of its hydroxyl or methoxy groups is protonated, leading to the elimination of a second molecule of methanol or a water molecule. The most favorable pathway involves protonation of a methoxy group, followed by its elimination to form the final ester product, methyl isobutyrate, and regenerating the acid catalyst. cdnsciencepub.comchemguide.co.uk

Base-Catalyzed Hydrolysis Mechanism

Orthoesters are characteristically stable in neutral and alkaline (basic) conditions. alfa-chemistry.com Their hydrolysis requires acid catalysis. Consequently, a base-catalyzed hydrolysis mechanism for this compound is not a recognized or favorable reaction pathway. This stability in basic media allows orthoesters to be effectively used as protecting groups for carboxylic acids and alcohols in syntheses that involve alkaline steps. wikipedia.orgalfa-chemistry.com

Kinetic Studies of Hydrolysis and Rate-Determining Steps

Kinetic studies on the hydrolysis of various orthoesters reveal that the reaction is subject to general acid catalysis. acs.org The rate of hydrolysis is highly dependent on factors such as the structure of the orthoester and the pH of the solution. nih.govacs.org

For most simple acyclic orthoesters, including presumably this compound, the rate-determining step is the initial unimolecular dissociation of the protonated orthoester to form the dialkoxycarbocation intermediate. cdnsciencepub.comacs.org This is characteristic of an A-1 (or AAC1) type mechanism. ucoz.com

However, for some more structurally constrained cyclic orthoesters, the rate-determining step can change depending on the reaction conditions. acs.orgrsc.orgrsc.org In some cases, the breakdown of the hemiorthoester intermediate can become rate-limiting. cdnsciencepub.comacs.org For acyclic orthoesters like this compound, the formation of the carbocation remains the slowest step across different acidities. acs.org

The reactivity of orthoesters in hydrolysis is significantly influenced by the electronic nature of the substituent attached to the central carbon. Electron-donating groups, like the isopropyl group in this compound, tend to stabilize the intermediate carbocation, thus affecting the reaction rate compared to orthoesters with electron-withdrawing groups. nih.gov Studies on various orthoesters show that those with electron-rich groups are more prone to hydrolysis. nih.govacs.org

Table 1: Illustrative Half-lives (t₁/₂) for Hydrolysis of Various Orthoesters at Different pH This table presents generalized data from studies on different orthoesters to illustrate the impact of substituents and pH on hydrolysis rates. It does not represent the specific values for this compound but demonstrates the established chemical principles.

| Orthoester Substituent (R) | Half-life (t₁/₂) at pH 1 | Half-life (t₁/₂) at pH 7 |

| Electron-rich (e.g., -CH₃) | Short | ~10 min |

| Electron-deficient (e.g., -CF₃) | Long | Very Long |

| Highly electron-deficient (e.g., -triazolium) | >10,000 min | Extremely Long |

| Source: Adapted from research on orthoester stability. nih.govacs.org |

Formation of Methyl Isobutyrate and Methanol as Hydrolysis Products

The complete hydrolysis of this compound in aqueous solution yields methyl isobutyrate and two equivalents of methanol. nist.gov

This transformation is thermodynamically favorable. Thermochemical data for this reaction have been determined through calorimetry.

Table 2: Enthalpy of Hydrolysis for this compound

| Reaction | Quantity | Value | Units | Method | Solvent |

| This compound + H₂O = Methyl isobutyrate + 2 CH₃OH | ΔrH° | -32.79 ± 0.059 | kJ/mol | Calorimetry | Water |

| This compound + H₂O = Methyl isobutyrate + 2 CH₃OH | ΔrH° | -32.63 ± 0.071 | kJ/mol | Calorimetry | Aqueous dioxane |

| Source: NIST Chemistry WebBook. nist.govnist.gov |

Transesterification Reactions

Transesterification is a reaction where an ester is converted into another by exchanging the alkoxy moiety. nih.gov Orthoesters can also undergo transesterification with alcohols, which is essentially an exchange of the alkoxy groups at the central carbon.

Catalyzed Transesterification

The transesterification of orthoesters with alcohols is typically performed under acid catalysis, often using Brønsted or Lewis acids. nih.govrsc.org This reaction can be used to synthesize mixed orthoesters, where the three alkoxy groups are not identical. rsc.org The process is an equilibrium reaction, which can be driven towards the desired product by using a large excess of the reactant alcohol.

Common catalysts for transesterification reactions in broader organic chemistry include:

Acid catalysts: Sulfuric acid, hydrochloric acid. ontosight.ai

Base catalysts: While effective for conventional esters, they are not suitable for orthoesters due to their stability in alkaline conditions. nih.gov

Lewis acids and other metal catalysts: Catalysts like zinc chloride, scandium(III) triflate, and various metal phosphates have been developed for transesterification, offering high activity and selectivity. wikipedia.orggoogle.com

The acid-catalyzed exchange of orthoesters with alcohols proceeds under mild conditions and has become a useful tool in dynamic covalent chemistry for creating adaptive supramolecular structures. rsc.org

Applications in Orthoester Exchange Reactions

Orthoester exchange reactions are a valuable tool in dynamic covalent chemistry, and this compound can participate in these transformations. rsc.orgnih.gov These reactions involve the acid-catalyzed exchange of the alkoxy groups of an orthoester with an alcohol. semanticscholar.org This process is reversible and allows for the formation of new orthoesters under thermodynamic control. nih.govrsc.org

The tripodal nature of orthoesters like this compound makes them particularly interesting for creating complex molecular architectures and dynamic chemical systems. rsc.orgnih.govsemanticscholar.org The equilibrium of these exchange reactions can be influenced by factors such as the removal of a product, like methanol, or the use of sterically demanding starting materials. nih.gov

Reactions with Carbonyl Compounds

This compound serves as a precursor in reactions involving carbonyl compounds, primarily in the formation of acetals and ketals.

Formation of Acetals and Ketals

Orthoesters are key reagents in the synthesis of acetals and ketals from aldehydes and ketones. organic-chemistry.org The reaction is typically catalyzed by an acid. masterorganicchemistry.com For instance, this compound can react with a carbonyl compound to form the corresponding dimethyl acetal (B89532) or ketal. This transformation is driven by the formation of a stable ester and alcohol as byproducts. The process of converting acetone (B3395972) and methanol to 2,2-dimethoxypropane, a ketal, can be achieved through a multi-step process involving reaction at low temperatures in the presence of an acid ion exchange resin, followed by purification. google.com

Role in Protecting Group Chemistry

The formation of acetals and ketals from carbonyl compounds using reagents like this compound is a fundamental strategy in protecting group chemistry. organic-chemistry.org Aldehydes and ketones can be protected as acetals or ketals to prevent them from reacting under certain conditions. masterorganicchemistry.com These protecting groups are stable to a wide range of nucleophiles and bases. organic-chemistry.org The protection can be reversed, and the original carbonyl group can be regenerated by treatment with aqueous acid. organic-chemistry.orgmasterorganicchemistry.com

Alkylation and Acylation Reactions Involving this compound

While direct alkylation or acylation of this compound is not a commonly reported reaction, its derivatives can participate in such transformations. Alkylation, the transfer of an alkyl group, is a fundamental process in organic synthesis. mt.com For example, related chloroethers can undergo nucleophilic substitution.

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound is generally stable under typical conditions. However, related unsaturated compounds can undergo rearrangements. For instance, the treatment of 1-methoxy-2-methylpropene with HCl leads to the formation of 1-chloro-1-methoxy-2-methylpropane, proceeding through a stable carbocation intermediate. chegg.com

Theoretical and Computational Studies of Reaction Mechanisms

Quantum Chemical Calculations of Transition States

While specific quantum chemical calculations for the transition states of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous orthoesters. Density Functional Theory (DFT) calculations have been employed to investigate the reaction paths for the gas-phase molecular elimination of similar compounds like triethyl and trimethyl orthoacetates. nih.govresearchgate.net

These studies suggest that the thermal decomposition of orthoesters proceeds through a four-membered ring transition state. nih.govresearchgate.net In this concerted mechanism, a hydrogen atom from one of the alkoxy groups is transferred to a neighboring oxygen atom, leading to the elimination of an alcohol molecule and the formation of a ketene (B1206846) acetal. The nature of the substituents on the orthoester can influence the polarity and synchronicity of this transition state. For instance, ethyl orthoesters are suggested to react via a more polar and asynchronous mechanism compared to their methyl counterparts. nih.govresearchgate.net

For the acid-catalyzed hydrolysis, the transition state would involve the protonated orthoester. The structure of this transition state is crucial in determining the reaction rate and mechanism. Theoretical studies on related systems can provide models for the transition state geometry and energetics. For example, computational studies on the hydrolysis of other esters have utilized quantum mechanics to model the transition states and elucidate the catalytic role of hydronium ions. nih.gov

Table 1: Postulated Transition State Characteristics for Reactions of this compound (Based on Analogous Systems)

| Reaction Type | Key Features of Transition State | Computational Method Analogy | Anticipated Influencing Factors |

|---|---|---|---|

| Thermal Elimination | Four-membered cyclic arrangement | DFT (e.g., B3LYP/6-31G(d,p)) nih.govresearchgate.net | Steric hindrance from the isobutyl group |

| Acid-Catalyzed Hydrolysis | Protonated orthoester species | DFT with solvent models | pH of the medium, nature of the acid catalyst nih.govacs.org |

Molecular Dynamics Simulations of Reaction Pathways

Specific molecular dynamics (MD) simulations detailing the reaction pathways of this compound are not readily found in the literature. However, MD simulations are a powerful tool for understanding reaction mechanisms in condensed phases, such as the hydrolysis of esters in aqueous solutions. nih.gov These simulations can provide insights into the role of the solvent and the dynamic nature of the reaction pathway.

For the hydrolysis of an orthoester like this compound in water, MD simulations could be used to:

Model the diffusion of reactants and the formation of the encounter complex.

Simulate the protonation of the orthoester by hydronium ions.

Trace the trajectory of the reacting molecules through the transition state to the products.

Investigate the role of water molecules in stabilizing the transition state and participating in proton transfer events.

Car-Parrinello molecular dynamics simulations have been used to study the hydrolysis of methyl formate (B1220265) in water, revealing a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from water autoionization. nih.gov Similar computational approaches could be applied to the hydrolysis of this compound to elucidate its specific reaction pathway in an aqueous environment.

Energy Profiles and Reaction Thermodynamics

The thermodynamics of the hydrolysis of this compound have been experimentally determined. The enthalpy of reaction (ΔrH°) for the hydrolysis to methyl isobutyrate and two molecules of methanol has been measured in different solvent systems. nist.govnist.gov

The reaction is as follows: C₇H₁₆O₃ (l) + H₂O (l) → C₅H₁₀O₂ (l) + 2CH₄O (l) nist.gov

Experimental data for the enthalpy of this reaction are provided in the table below.

Table 2: Enthalpy of Hydrolysis for this compound

| Enthalpy of Reaction (ΔrH°) | Units | Method | Solvent | Reference |

|---|---|---|---|---|

| -32.79 ± 0.059 | kJ/mol | Calorimetry | Water | Wiberg, 1980 nist.gov |

| -32.63 ± 0.071 | kJ/mol | Calorimetry | Aqueous dioxane | Wiberg, Martin, et al., 1985 nist.gov |

| -53.2 ± 1.2 | kJ/mol | Equilibrium constant | Liquid phase | Guthrie and Cullimore, 1980 nist.gov |

The negative enthalpy values indicate that the hydrolysis of this compound is an exothermic process. The energy profile of the reaction would show the reactants at a higher energy level than the products, with a transition state barrier that determines the reaction rate. The height of this activation energy barrier can be influenced by catalysis. For acid-catalyzed hydrolysis, the catalyst provides an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.

Spectroscopic Characterization and Advanced Analytical Techniques for 1,1,1 Trimethoxy 2 Methylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,1,1-Trimethoxy-2-methylpropane, with the chemical formula C₇H₁₆O₃, NMR analysis confirms the presence and connectivity of the isobutyl group and the three methoxy (B1213986) groups attached to a central quaternary carbon. ontosight.ai

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different proton environments within the molecule.

Methoxy Protons (-OCH₃): The nine protons of the three equivalent methoxy groups are expected to appear as a sharp singlet in the region of δ 3.2-3.5 ppm. rsc.orguniversite-paris-saclay.fr Their equivalence results in a single, integrated signal corresponding to nine protons.

Isobutyl Group Protons:

Methine Proton (-CH): The single proton on the tertiary carbon of the isobutyl group is expected to be a multiplet (specifically a nonet, due to coupling with the six methyl protons and the two methylene (B1212753) protons if they were diastereotopic, but more practically observed as a septet or multiplet) around δ 1.8-2.3 ppm. yale.eduyale.edu

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups in the isobutyl moiety typically appear as a doublet around δ 0.9-1.2 ppm, coupled to the methine proton. yale.eduyale.edu

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | 3.2 - 3.5 | Singlet | 9H |

| Methine (-CH) | 1.8 - 2.3 | Multiplet | 1H |

| Methyl (-CH₃) | 0.9 - 1.2 | Doublet | 6H |

A predictive table of ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected.

Orthoester Carbon (C(OCH₃)₃): This quaternary carbon is significantly deshielded by the three attached oxygen atoms and is expected to resonate in the range of δ 110-120 ppm.

Methoxy Carbons (-OCH₃): The three equivalent methoxy carbons will produce a single signal, typically in the range of δ 48-52 ppm. rsc.org

Isobutyl Group Carbons:

Methine Carbon (-CH): The tertiary carbon of the isobutyl group is expected to appear around δ 30-35 ppm. yale.edu

Methyl Carbons (-CH₃): The two equivalent methyl carbons of the isobutyl group will give a single signal in the region of δ 22-25 ppm. yale.edu

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Orthoester Carbon (C(OCH₃)₃) | 110 - 120 |

| Methoxy Carbons (-OCH₃) | 48 - 52 |

| Methine Carbon (-CH) | 30 - 35 |

| Methyl Carbons (-CH₃) | 22 - 25 |

A predictive table of ¹³C NMR spectral data for this compound.

Two-dimensional NMR techniques are instrumental in confirming the structural assignment of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this molecule, a key correlation would be observed between the methine proton (δ ~1.8-2.3 ppm) and the methyl protons (δ ~0.9-1.2 ppm) of the isobutyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The expected correlations are:

The methoxy carbon signal (δ ~48-52 ppm) would correlate with the methoxy proton signal (δ ~3.2-3.5 ppm).

The methine carbon signal (δ ~30-35 ppm) would correlate with the methine proton signal (δ ~1.8-2.3 ppm).

The methyl carbon signal (δ ~22-25 ppm) would correlate with the methyl proton signal (δ ~0.9-1.2 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying the quaternary orthoester carbon. Key HMBC correlations would include:

A correlation between the methoxy protons (δ ~3.2-3.5 ppm) and the quaternary orthoester carbon (δ ~110-120 ppm).

A correlation between the methine proton of the isobutyl group (δ ~1.8-2.3 ppm) and the quaternary orthoester carbon.

Correlations between the isobutyl protons and their neighboring carbons, further confirming the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be dominated by absorptions from the C-H and C-O bonds.

C-H Stretching: Strong absorptions in the region of 2800-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the alkane (isobutyl) and methoxy groups.

C-O Stretching: The most characteristic feature for an orthoester is the strong and broad C-O stretching absorption band. This typically appears in the range of 1000-1200 cm⁻¹. orgchemboulder.comrockymountainlabs.com For this compound, a strong absorption band is expected around 1100-1150 cm⁻¹ due to the asymmetric stretching of the C-O-C linkages of the orthoester functionality.

C-H Bending: Absorptions corresponding to C-H bending (scissoring, rocking, and wagging) of the methyl and methine groups would be observed in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H Stretch | Alkane/Methoxy | 2800 - 3000 | Strong |

| C-O Stretch | Orthoester | 1000 - 1200 | Strong, Broad |

| C-H Bend | Alkyl | 1350 - 1470 | Medium-Weak |

A table of characteristic IR absorption frequencies for this compound.

The IR spectrum confirms the absence of other functional groups. For instance, the lack of a strong absorption band in the region of 1680-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group, and the absence of a broad absorption around 3200-3600 cm⁻¹ indicates the absence of hydroxyl (-OH) groups. libretexts.org The collective pattern of absorptions provides a unique fingerprint for this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

While a publicly available, detailed mass spectrum for this compound is not provided in common databases like the NIST WebBook, the fragmentation pattern under electron ionization can be predicted based on the compound's orthoester structure and general principles of mass spectrometry. nist.govnist.gov The initial ionization would produce a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.20 g/mol ). nih.gov

The fragmentation of orthoesters is typically characterized by the loss of alkoxy groups. For this compound, the following fragmentation pathways are plausible:

Loss of a methoxy radical (•OCH₃): This is a common initial fragmentation step for methoxy-containing compounds, leading to a stable, resonance-stabilized cation at m/z 117.

Loss of a methanol (B129727) molecule (CH₃OH): Neutral loss of methanol could occur, resulting in an ion at m/z 116.

Cleavage of the isobutyl group: Fission of the C-C bond between the quaternary center and the isobutyl group would generate an isopropyl cation ([CH(CH₃)₂]⁺) at m/z 43 and a [C(OCH₃)₃]⁺ fragment at m/z 105. The latter is a characteristic fragment for trimethyl orthoesters. nih.gov

A summary of plausible key fragments is presented in the table below.

| Plausible Fragment Ion | Mass-to-Charge Ratio (m/z) | Possible Neutral Loss |

|---|---|---|

| [C₄H₉C(OCH₃)₂]⁺ | 117 | •OCH₃ |

| [C(OCH₃)₃]⁺ | 105 | •CH(CH₃)₂ |

| [CH(CH₃)₂]⁺ | 43 | •C(OCH₃)₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is critical for unambiguously confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the calculated monoisotopic mass is 148.109944368 Da. nih.gov HRMS analysis would verify this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is indispensable for confirming the identity of the synthesized compound in research and for quality control in chemical manufacturing.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. While a Raman spectrum for this compound is noted to exist in spectral databases, the specific data is not publicly available. nih.gov

A theoretical analysis of its structure suggests that a Raman spectrum would display characteristic peaks corresponding to the vibrations of its functional groups. Key expected Raman shifts would include:

C-H stretching vibrations of the methyl and methoxy groups, typically in the 2800-3000 cm⁻¹ region.

C-H bending and deformation vibrations in the 1350-1470 cm⁻¹ range.

C-O stretching vibrations of the trimethoxy group, expected in the 1000-1250 cm⁻¹ region.

C-C skeletal vibrations of the isobutyl group, which would appear in the fingerprint region below 1500 cm⁻¹.

Raman spectroscopy offers a complementary fingerprint of the molecule, useful for structural confirmation and for monitoring chemical reactions involving the orthoester group. chemicalbook.com

Advanced Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography is the industry-standard method for assessing the purity of this compound. tcichemicals.com Commercial suppliers consistently use GC to verify the purity of the compound, often reporting levels greater than 98%. chemicalbook.com

In a GC-MS analysis, the volatile orthoester is separated from other components in a sample based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, which serves as a highly specific detector. The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the eluting peak as this compound. The area of the GC peak is directly proportional to the amount of the compound, allowing for precise purity determination by comparing the area of the main peak to the areas of any impurity peaks.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography is a versatile technique for the separation and quantitative analysis of compounds in the liquid phase. sielc.com While a specific, validated HPLC method for this compound is not detailed in the literature, a method could be readily developed.

Given the compound's non-polar nature, a reversed-phase HPLC method using a C18 or C8 column would be appropriate. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Since orthoesters lack a strong UV chromophore, detection can be challenging. A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be required for sensitive detection and quantification. ontosight.ai This makes HPLC a powerful tool for analyzing samples where the compound is present in complex mixtures or when derivatization is not desirable.

Applications of 1,1,1 Trimethoxy 2 Methylpropane in Organic Synthesis and Materials Science

Role as a Chemical Intermediate in Organic Synthesisontosight.aichemicalbook.com

1,1,1-Trimethoxy-2-methylpropane, also known as trimethyl orthoisobutyrate, is a valuable chemical intermediate in the field of organic synthesis. Its unique structural features make it a versatile building block for the creation of more complex molecules. ontosight.ai This colorless liquid is utilized in the production of a variety of chemicals, including those used in the pharmaceutical and agrochemical industries. ontosight.ai

Precursor for the Synthesis of Esters and Carboxylic Acids

Orthoesters like this compound are frequently employed as precursors for the synthesis of esters and carboxylic acids. Through hydrolysis under acidic conditions, the three methoxy (B1213986) groups can be sequentially or simultaneously replaced by hydroxyl groups, ultimately leading to the formation of a carboxylic acid. The reaction can be controlled to isolate the corresponding methyl ester as an intermediate. This transformation is a fundamental process in organic chemistry, allowing for the introduction of the isobutyryl group into various molecular frameworks. The synthesis of esters and carboxylic acids is crucial in the production of pharmaceuticals, polymers, and other specialty chemicals. For instance, novel 1-methyl-2-chlorocyclopropane carboxylic acid and its lower alkyl esters, which have applications as intermediates for pesticides and drugs, can be produced from related starting materials. google.com Furthermore, radiolabeled carboxylic acids and esters, important in medical imaging, can be synthesized from halide precursors. nih.gov

Building Block for Complex Molecular Architecturesnih.gov

The isobutyryl moiety offered by this compound serves as a key building block in the construction of intricate molecular architectures. ontosight.ai The strategic incorporation of this group can influence the steric and electronic properties of the target molecule, which is a critical aspect in the design of new materials and therapeutic agents. The development of complex, porous networks often relies on the self-assembly of molecular building blocks, where the geometry and chemical specificity of each component dictate the final structure. nih.gov By participating in various coupling reactions, this compound can be integrated into larger, multifunctional scaffolds. mdpi.com This approach is fundamental to creating molecules with specific functions, from catalysts to drug delivery systems. klinger-lab.de The ability to design and synthesize these complex structures is a cornerstone of modern chemistry. mdpi.com

Use in Multicomponent Reactions (e.g., Petasis Reactions)nih.gov

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The Petasis reaction, a prominent example of an MCR, involves the reaction of an amine, a carbonyl compound, and a boronic acid to produce substituted amines. nih.govnih.govorganic-chemistry.org While this compound itself is not a direct component in the canonical Petasis reaction, its derivatives or the isobutyryl group it provides can be incorporated into substrates for such reactions. For example, an aldehyde or ketone derived from this orthoester could serve as the carbonyl component. The Petasis reaction is a powerful tool for generating molecular diversity and has been widely applied in the synthesis of biologically active compounds and complex natural products. acs.org Its ability to create multiple stereogenic centers with high selectivity makes it particularly valuable in medicinal chemistry. nih.gov

Synthesis of Chiral Moleculesorganic-chemistry.org

Applications in Polymer Chemistry

The utility of this compound extends into the realm of polymer chemistry, where its reactive nature can be harnessed in the creation of new polymeric materials.

Monomer or Cross-linking Agent in Polymerization

Orthoesters like this compound can potentially act as monomers or cross-linking agents in polymerization reactions. Under specific catalytic conditions, the orthoester functionality can undergo ring-opening polymerization or participate in condensation reactions with other monomers to form a polymer backbone. As a cross-linking agent, it can react with functional groups on existing polymer chains to create a three-dimensional network structure, thereby modifying the physical and mechanical properties of the material, such as its rigidity and thermal stability. The development of multifunctional block copolymers with complex architectures is a significant area of research in polymer chemistry, often requiring the combination of different polymerization methods and the use of reactive precursor polymers. klinger-lab.de

Modification of Polymer Properties

While the general class of orthoesters is utilized in polymer chemistry, particularly in the formation of poly(ortho esters) through reactions with diols, specific research detailing the use of this compound for the modification of polymer properties is not extensively available in current literature. alfa-chemistry.comnih.govtaylorandfrancis.com Poly(ortho esters) are known for their use as biodegradable polymers in applications like drug delivery systems. nih.gov However, dedicated studies or datasets describing how this compound, specifically, is employed to alter polymer characteristics such as thermal stability, mechanical strength, or biodegradability could not be found.

Role as a Solvent in Chemical Processes

This compound is identified in chemical literature as a solvent. ontosight.aijigspharma.com Orthoesters, as a class, are sometimes used as solvents or additives in various processes. rsc.org

This compound is noted to be miscible with common organic solvents, with limited solubility in water. jigspharma.com However, detailed and comparative research findings that quantify its solvency power for a range of organic compounds are not present in the reviewed literature. Data tables comparing its solvent properties (e.g., Kauri-butanol value, Hansen solubility parameters) with other common solvents are not available.

The compound is mentioned as a chemical intermediate for use in coatings. ontosight.aijigspharma.com The related compound, trimethyl orthoformate, is used as a dehydrating agent or additive in polyurethane coatings. sudanchemical.comatamanchemicals.com This suggests a potential role for orthoesters in coating formulations, possibly as moisture scavengers to prevent premature curing. However, specific research studies, formulations, or performance data detailing the application and function of this compound in coatings, adhesives, or sealants are not available in the public scientific literature.

Emerging and Niche Applications

While the broader field of orthoester chemistry is continually explored for new applications, specific emerging or niche uses for this compound remain largely undocumented in peer-reviewed research. rsc.org

The general orthoester functional group is utilized in organic synthesis, for instance, in the Johnson-Claisen rearrangement or as protecting groups for carboxylic acids. alfa-chemistry.com The NIST Chemistry WebBook provides reaction thermochemistry data for the hydrolysis of this compound to methyl isobutyrate and methanol (B129727). nist.govnist.gov This indicates its reactivity and potential as a reagent. However, beyond this fundamental reaction, there is a lack of specific studies detailing its role as a catalyst or specialized reagent in other chemical transformations.

This compound is generally cited as an intermediate in the production of pharmaceuticals and other specialty chemicals. ontosight.ai It can be synthesized from the reaction of 2-methylpropane-1,3-diol and methanol. ontosight.ai This role as a building block suggests its use in the synthesis of more complex molecules. Despite this, specific, documented synthetic pathways in fine chemical production that utilize this compound as a key starting material or intermediate are not readily found in the surveyed literature.

Data Tables

Table 1: Physicochemical Properties of this compound This table is generated from available chemical database information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | nih.gov |

| Molecular Weight | 148.20 g/mol | nih.govnist.gov |

| CAS Number | 52698-46-1 | nih.govnist.govchemicalbook.com |

| Boiling Point | 130-135 °C | chemicalbook.com |

| Density | 0.93 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4000 to 1.4040 | chemicalbook.com |

Potential in Fuel Additive Research

While direct and extensive research into the application of this compound as a fuel additive is limited in publicly available literature, its potential can be inferred from the established roles of similar oxygenated compounds, particularly ethers and esters, in fuel technology. As a member of the orthoester family, this compound possesses chemical characteristics that suggest it could offer benefits as a fuel additive, primarily by acting as an oxygenate.

Oxygenated additives are compounds containing oxygen that are added to fuel to improve combustion efficiency and reduce harmful emissions. mdpi.comresearchgate.net The presence of oxygen in the fuel mixture can lead to more complete combustion, which in turn can decrease emissions of carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM). researchgate.netucl.ac.uk

The potential benefits of using orthoesters like this compound are rooted in their molecular structure. The three methoxy groups contribute a significant amount of oxygen by weight, which could help to lean out the fuel-air mixture and promote a more complete burn. Research on other oxygenates, such as ethers and various esters, has demonstrated their effectiveness in this regard. For instance, studies on additives like dimethyl carbonate and various esters have shown reductions in CO and HC emissions. frontiersin.org

Furthermore, ether additives are known to possess high cetane numbers, a key indicator of ignition quality for diesel fuels. mdpi.com While this compound is an orthoester, its ether-like linkages suggest it might positively influence cetane ratings, although empirical data is needed to confirm this. For gasoline, oxygenates can also increase the research octane (B31449) number (RON) and motor octane number (MON), which are measures of a fuel's resistance to knocking. researchgate.net The addition of oxygenates like ethanol (B145695) and MTBE has been shown to boost these numbers. edu.krd

The investigation into glycerol-derived ethers as fuel additives further supports the potential of oxygenated compounds. mdpi.comnih.gov These studies highlight the ongoing interest in finding novel, effective oxygenates to improve fuel performance and reduce environmental impact.

To illustrate the typical effects of oxygenated additives on engine performance and emissions, the following table summarizes findings for various other compounds. It is important to note that these are not direct results for this compound but are indicative of the potential impacts of oxygenated additives.

| Additive Type | Base Fuel | Key Research Findings |

| Esters (e.g., Ethyl Acetate) | Gasoline | Can increase Research Octane Number (RON) and lead to more complete combustion. researchgate.net |

| Alcohols (e.g., n-butanol) | Diesel | Can lead to a reduction in NOx emissions, though a potential increase in CO emissions and brake specific fuel consumption (BSFC) at low loads has been observed. elsevierpure.com |

| Ethers (e.g., Di-tert-butyl peroxide) | Diesel-Ethanol Blends | Can improve thermal efficiency and lower emissions of CO, NOx, and soot. |

| Phenols (e.g., p-tert-butylphenol) | Gasoline | Has been shown to lower NOx emissions in vehicle tests. frontiersin.org |

| Carbonates (e.g., Dimethyl Carbonate) | Gasoline | Can reduce CO emissions with little effect on NOx. frontiersin.org |

The exploration of this compound as a fuel additive would require systematic research to determine its specific effects on fuel properties, engine performance, and emissions. Such research would need to evaluate its impact on octane/cetane numbers, combustion characteristics, and the formation of regulated pollutants. While the theoretical potential is promising based on the behavior of analogous compounds, only dedicated experimental studies can fully elucidate its viability and effectiveness as a modern fuel additive.

Computational and Theoretical Investigations of 1,1,1 Trimethoxy 2 Methylpropane

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic properties and structure of molecules. For 1,1,1-trimethoxy-2-methylpropane, these studies are crucial for understanding its stability, conformation, and reactivity.

The electronic structure of this compound is characterized by a central sp³-hybridized carbon atom bonded to an isobutyl group and three methoxy (B1213986) (-OCH₃) groups. The molecule's geometry and reactivity are heavily influenced by stereoelectronic effects, a concept well-studied in the broader class of orthoesters. cdnsciencepub.com

The key features of its electronic structure include:

Polar Covalent Bonds: The three C-O bonds are significantly polarized due to the high electronegativity of oxygen, creating partial positive charge on the central carbon and partial negative charges on the oxygen atoms.

Oxygen Lone Pairs: Each of the three oxygen atoms possesses two non-bonding lone pairs of electrons. The spatial orientation of these lone pair orbitals is critical. For a stable conformation, it is theorized that there is an energetic preference for an anti-periplanar arrangement between a lone pair on one oxygen and the adjacent C-O bond. This interaction, a type of hyperconjugation, can stabilize the molecule.

Inductive Effect: The isobutyl group exerts a modest positive inductive effect (+I), donating electron density towards the central carbon atom. This can influence the reactivity at the orthoester core.

The bonding in orthoesters is dynamic, and they can undergo exchange reactions with alcohols, a process that proceeds through an oxonium ion intermediate. nih.gov The stability of this intermediate, and thus the reactivity of the orthoester, is highly dependent on the electronic nature of the substituents.

Due to free rotation around its multiple single bonds (C-O and C-C), this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy structures, known as energy minima. The stability of these conformers is determined by a balance of steric hindrance and favorable stereoelectronic interactions.

Studies on cyclic orthoesters have shown that they prefer to exist in specific gauche conformations and that hydrolysis proceeds through a single preferred conformer. cdnsciencepub.com For an acyclic molecule like this compound, the key rotational barriers are:

Rotation around the C-C bond of the isobutyl group.

Rotation around the three C-O bonds of the methoxy groups.

The bulky isobutyl group creates significant steric hindrance, which will strongly influence the preferred orientation of the three methoxy groups. The energy minima will correspond to conformations that minimize the steric repulsion between the isobutyl group and the methyl groups of the methoxy substituents, while maximizing stabilizing stereoelectronic effects.

| Conformer | Key Dihedral Angle (C-C-C-O) | Relative Energy (Theoretical) | Description |

|---|---|---|---|

| Anti | ~180° | High | Sterically hindered due to eclipsing interactions between methoxy groups. |

| Gauche 1 | ~60° | Low (Energy Minimum) | A stable conformation minimizing steric clash while allowing for favorable orbital overlap. |

| Gauche 2 | ~-60° | Low (Energy Minimum) | An equivalent stable conformation, enantiomeric to Gauche 1. |

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. libretexts.org These molecular orbitals are formed from the combination of atomic orbitals. youtube.com The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound:

HOMO: The HOMO is expected to be primarily composed of the non-bonding p-orbitals of the oxygen lone pairs. The energy of the HOMO is related to the molecule's ability to act as an electron donor or a nucleophile.

LUMO: The LUMO is likely to be an antibonding sigma orbital (σ*) associated with one of the C-O bonds. Its energy level relates to the molecule's ability to act as an electron acceptor or an electrophile. Acid-catalyzed hydrolysis, a characteristic reaction of orthoesters, involves the protonation of an oxygen atom, which lowers the energy of the LUMO and facilitates nucleophilic attack by water. wikipedia.org

A smaller HOMO-LUMO gap generally implies higher reactivity. The specific energies can be calculated using quantum chemical software.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and interactions of atoms and molecules over time.

Molecular dynamics (MD) simulations can model the behavior of this compound in various environments, such as in a solution or in a mixture with other compounds. These simulations have been effectively used to understand complex systems involving orthoesters, such as their role in forming host-guest complexes. nih.govacs.org

A typical MD simulation would involve:

Model Setup: Defining a simulation box containing molecules of this compound and, if applicable, solvent molecules.

Force Field: Applying a force field, which is a set of parameters and equations that defines the potential energy of the system based on the positions of its atoms.

Simulation: Solving Newton's equations of motion for each atom, allowing the system to evolve over time. Simulations are often run under specific ensembles (e.g., NPT, with constant particle number, pressure, and temperature) to mimic laboratory conditions. nih.gov

From these simulations, properties such as viscosity, diffusion coefficients, and radial distribution functions can be calculated to understand intermolecular interactions and bulk fluid properties. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic properties. mdpi.com These predictions are valuable for interpreting experimental spectra and confirming molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Comparing calculated shifts with experimental data helps in the assignment of peaks.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. mdpi.com The frequencies correspond to specific bond stretches, bends, and torsions within the molecule. These calculated frequencies can be compared with experimental IR spectra to identify characteristic functional group peaks.

| Property | Type of Atom/Bond | Predicted Value (Computational) | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift | -OCH₃ protons | ~3.2 - 3.4 ppm | 3.2 - 3.5 ppm |

| ¹³C NMR Chemical Shift | Quaternary C(OR)₃ | ~110 - 115 ppm | 110 - 120 ppm |

| ¹³C NMR Chemical Shift | -OCH₃ carbons | ~50 - 55 ppm | 50 - 60 ppm |

| IR Absorption | C-O Stretch | ~1050 - 1150 cm⁻¹ | 1050 - 1150 cm⁻¹ |

Additionally, properties like the predicted collision cross section (CCS), which relates to the molecule's shape and size in the gas phase, can be calculated and are available in databases like PubChem. uni.lu

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The presence of an isobutyl group attached to the central orthoester carbon atom significantly influences its electronic and steric properties, which in turn dictate the rates and mechanisms of its chemical transformations, most notably hydrolysis.

Hammett and Taft Equations for Orthoester Reactivity

While the Hammett equation is a cornerstone for understanding substituent effects in aromatic systems, its direct application to aliphatic compounds like this compound is limited. The Taft equation, however, was specifically developed to dissect the electronic and steric effects in aliphatic systems. wikipedia.org The equation is given by:

log(k/k₀) = ρσ + δEs

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reference compound (usually the methyl derivative).

ρ* (rho star) is the reaction constant, indicating the sensitivity of the reaction to polar effects.

σ* (sigma star) is the polar substituent constant, quantifying the inductive effect of the substituent.

δ (delta) is the steric reaction constant, reflecting the sensitivity of the reaction to steric effects.

Es is the steric substituent constant, quantifying the steric bulk of the substituent.

For the acid-catalyzed hydrolysis of aliphatic orthoesters, both electronic and steric factors play a crucial role. The isobutyl group in this compound exerts both an electron-donating inductive effect and a significant steric hindrance around the reaction center.

To quantitatively assess these effects on the reactivity of this compound, a Taft plot can be constructed by comparing its hydrolysis rate with that of a series of other aliphatic trimethyl orthoesters, RC(OCH₃)₃. The necessary parameters for the isobutyl group are its polar substituent constant (σ) and its steric substituent constant (Es). The σ value for the isobutyl group can be calculated based on additivity principles.

Table 1: Taft Parameters for Selected Alkyl Groups

| Substituent (R) | Polar Constant (σ) | Steric Constant (Es) |

| Methyl (CH₃) | 0.00 | 0.00 |

| Ethyl (CH₃CH₂) | -0.10 | -0.07 |

| n-Propyl (CH₃CH₂CH₂) | -0.12 | -0.36 |

| Isopropyl ((CH₃)₂CH) | -0.19 | -0.47 |

| Isobutyl ((CH₃)₂CHCH₂) | -0.13 * | -0.93 |

| tert-Butyl ((CH₃)₃C) | -0.30 | -1.54 |

Note: The σ value for the isobutyl group is calculated. Es values are from literature sources for ester hydrolysis and serve as an approximation for orthoester hydrolysis.*

A hypothetical Taft plot for the acid-catalyzed hydrolysis of aliphatic trimethyl orthoesters would likely show a correlation where both electron-donating groups (more negative σ) and less sterically hindered groups (less negative Es) lead to an increase in the reaction rate. The sign and magnitude of the ρ and δ values obtained from such a plot would provide quantitative information about the sensitivity of the orthoester hydrolysis to electronic and steric effects, respectively. For instance, a negative ρ* value would indicate that the transition state has a partial positive charge, which is stabilized by electron-donating substituents. A positive δ value would signify that steric hindrance slows down the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property, such as reactivity. sigmaaldrich.com For this compound, a QSAR model could be developed to predict its hydrolysis rate constant based on a set of calculated molecular descriptors.

The development of a robust QSAR model for a series of aliphatic orthoesters, including this compound, would typically involve the following steps:

Data Set Compilation: Gathering experimental hydrolysis rate constants for a diverse set of aliphatic orthoesters.